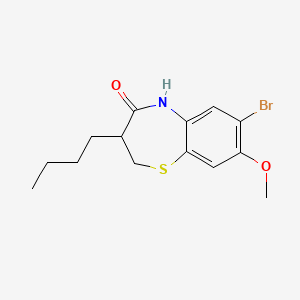![molecular formula C17H15BO3 B13901849 Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- CAS No. 183170-92-5](/img/structure/B13901849.png)
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- typically involves the reaction of a naphthalene derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as ethanol or toluene and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions. The choice of catalyst, solvent, and reaction conditions can vary depending on the specific requirements of the production process. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
化学反応の分析
Types of Reactions
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- undergoes various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert boronic acids to their corresponding alcohols or hydrocarbons.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like ethanol, toluene, or water . Reaction conditions can vary, but typical conditions include temperatures ranging from room temperature to 100°C and reaction times from a few hours to overnight.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds, while oxidation reactions can yield boronic esters or anhydrides .
科学的研究の応用
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property allows it to interact with various molecular targets, such as enzymes and receptors, and modulate their activity . The boron atom in the compound can also participate in transmetallation reactions, transferring its organic residue to transition metals and facilitating catalytic processes .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the naphthalene moiety.
Naphthylboronic acid: Contains the naphthalene group but differs in the substituents on the boron atom.
Pinacol boronic esters: Boronic acids with pinacol protecting groups, used in various synthetic applications.
Uniqueness
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- is unique due to its specific combination of a naphthalene moiety and a phenylmethoxy group. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
特性
CAS番号 |
183170-92-5 |
|---|---|
分子式 |
C17H15BO3 |
分子量 |
278.1 g/mol |
IUPAC名 |
(1-phenylmethoxynaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C17H15BO3/c19-18(20)16-11-10-14-8-4-5-9-15(14)17(16)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 |
InChIキー |
KDUUUXOIQQAPKS-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C2=CC=CC=C2C=C1)OCC3=CC=CC=C3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13901787.png)




![Tert-butyl 2-[2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate](/img/structure/B13901803.png)




![5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13901824.png)

